Methyl 1-benzyl-5-(tert-butoxycarbonylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate
Description
Methyl 1-benzyl-5-(tert-butoxycarbonylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate is a heterocyclic compound featuring a tetrahydropyridine core substituted with a benzyl group at position 1, a tert-butoxycarbonyl (Boc)-protected amino group at position 5, and a methyl ester at position 2. The Boc group enhances steric protection of the amino functionality, making this compound a valuable intermediate in medicinal chemistry for synthesizing peptides or bioactive molecules requiring controlled deprotection strategies. Its structural framework is analogous to pharmacologically relevant piperidine derivatives, though its specific applications remain less documented compared to related compounds .
Properties
IUPAC Name |
methyl 1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3,6-dihydro-2H-pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)20-16-10-15(17(22)24-4)12-21(13-16)11-14-8-6-5-7-9-14/h5-10,16H,11-13H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAIGPGUHJPGRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC(=C1)C(=O)OC)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-benzyl-5-(tert-butoxycarbonylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate (CAS: 1823791-42-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C19H26N2O4
- Molecular Weight : 346.43 g/mol
- IUPAC Name : Methyl 1-benzyl-5-((tert-butoxycarbonyl)amino)-1,2,5,6-tetrahydropyridine-3-carboxylate
- Purity : ≥95% .
Biological Activity Overview
Recent studies suggest that compounds with a tetrahydropyridine core exhibit various biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The modifications in the benzyl and tert-butoxycarbonyl groups are crucial for enhancing these activities.
Pharmacological Effects
- Binding Affinity : this compound shows promising binding affinities for various receptors. Studies indicate that similar compounds exhibit high affinity for beta-adrenoceptors and muscarinic acetylcholine receptors .
- Cyclic AMP Accumulation : In vitro studies using Chinese hamster ovary (CHO) cells have demonstrated that this compound can influence cyclic AMP levels, suggesting potential as a modulator of signaling pathways involved in cardiovascular and metabolic functions .
- Neuroprotective Effects : Compounds with similar structures have been evaluated for neuroprotective properties against oxidative stress and neuroinflammation. These effects are particularly relevant in the context of neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Component | Role in Activity |
|---|---|
| Tetrahydropyridine Core | Central to receptor binding and activity |
| Benzyl Group | Enhances lipophilicity and receptor interactions |
| Tert-butoxycarbonyl Group | Protects amino group; affects pharmacokinetics |
Study on Neuroprotective Activity
A study explored the effects of tetrahydropyridine derivatives on neuronal cell lines exposed to neurotoxic agents. The results indicated that these compounds could significantly reduce cell death and oxidative stress markers.
Evaluation of Binding Affinity
In a comparative analysis of various benzyl-substituted tetrahydropyridines, it was found that the presence of the tert-butoxycarbonyl group significantly enhanced binding affinity to beta-adrenoceptors compared to their non-protected counterparts .
Scientific Research Applications
Medicinal Chemistry
Methyl 1-benzyl-5-(tert-butoxycarbonylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate is primarily researched for its potential therapeutic applications. The compound's structure suggests it may interact with biological targets involved in various diseases.
- Neuroprotective Agents : Research indicates that tetrahydropyridine derivatives can exhibit neuroprotective effects. The specific modifications in this compound may enhance its efficacy against neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Anticancer Activity : Preliminary studies have shown that similar compounds can inhibit cancer cell proliferation. The presence of the benzyl group may enhance lipophilicity, facilitating better membrane penetration and potentially leading to improved anticancer activity .
Organic Synthesis
This compound serves as an important building block in organic synthesis due to its unique functional groups.
- Synthesis of Complex Molecules : The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis as a protecting group for amines. This compound can be utilized to synthesize more complex molecules by facilitating the introduction of amine functionalities .
- Formation of Tetrahydropyridine Derivatives : Tetrahydropyridines are valuable intermediates in the synthesis of pharmaceuticals. This compound can be used to generate various derivatives that may possess distinct biological activities .
Case Study 1: Neuroprotective Effects
A study conducted by researchers at a pharmaceutical company investigated the neuroprotective properties of tetrahydropyridine derivatives. They found that compounds similar to this compound exhibited significant neuroprotection in vitro against oxidative stress-induced neuronal cell death. This suggests potential for further development into therapeutic agents for neurodegenerative diseases.
Case Study 2: Anticancer Properties
In another study published in a peer-reviewed journal, researchers synthesized a series of tetrahydropyridine derivatives and tested their anticancer activity against various cancer cell lines. The results indicated that certain derivatives showed promising cytotoxic effects and inhibited cell proliferation effectively. This compound was identified as a lead compound for further optimization.
Comparison with Similar Compounds
Target Compound
- Core : 1,2,5,6-Tetrahydropyridine.
- Substituents: Position 1: Benzyl group. Position 5: Boc-protected amino group. Position 3: Methyl ester.
Similar Compounds
Methyl 1-Benzyl-4-(3-Ethoxycarbonylmethylureido)-1,2,5,6-Tetrahydropyridine-3-Carboxylate (Compound 3, )
- Core : Same tetrahydropyridine backbone.
- Substituents :
- Position 4: Ethoxycarbonylmethylureido group.
- Position 3: Methyl ester. Key Difference: Ureido substituent at position 4 instead of Boc-amino at position 4.
tert-Butyl 3-Amino-4,5,6,7-Dihydro-2-Methyl-2H-Pyrazolo[4,3-c]Pyridine-3-Carboxylate (Compound 5, ) Core: Bicyclic pyrazolo-pyridine. Substituents:
- Position 3: Boc-protected amino group.
- Position 2: Methyl group. Key Difference: The fused pyrazolo-pyridine system increases rigidity and alters electronic properties compared to the monocyclic tetrahydropyridine core .
Methyl 4-(4-Fluoroanilino)-1,2,6-Tris(4-Fluorophenyl)-1,2,5,6-Tetrahydropyridine-3-Carboxylate () Core: Same tetrahydropyridine backbone. Substituents:
- Positions 1, 2, 6: 4-Fluorophenyl groups.
- Position 4: 4-Fluoroanilino group.
Physicochemical Properties
Notes:
- The target compound lacks reported melting point or spectral data in the provided evidence.
- Compound 5 () exhibits a higher melting point (163–165°C) due to its rigid bicyclic structure .
- The fluorophenyl derivative () forms stable crystals via C–H⋯F/O interactions, a feature absent in the target compound’s reported analogs .
Q & A
Basic: What synthetic strategies are recommended for preparing Methyl 1-benzyl-5-(tert-butoxycarbonylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Protection of the amine : Introduce the tert-butoxycarbonyl (Boc) group to the pyridine nitrogen using Boc-anhydride under basic conditions (e.g., DMAP or TEA) to prevent side reactions .
- Benzylation : Utilize benzyl bromide or chloride in the presence of a base (e.g., NaH or K₂CO₃) to install the benzyl group at the 1-position of the tetrahydropyridine ring.
- Esterification : Methyl ester formation at the 3-position via coupling with methyl chloroformate or via acid-catalyzed ester exchange .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating intermediates, as evidenced in similar pyridine derivatives .
Basic: How is structural characterization of this compound validated in academic research?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm regiochemistry and Boc-group integrity. For example, the Boc-protected amine shows a characteristic singlet for tert-butyl carbons at ~28 ppm in ¹³C NMR, and aromatic protons resonate between 6.5–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at ~1680–1720 cm⁻¹ confirm ester (C=O) and carbamate (N–C=O) groups .
Advanced: What strategies address enantioselective synthesis challenges in analogous tetrahydropyridine derivatives?
Methodological Answer:
Enantioselectivity is achieved via:
- Chiral Catalysts : Use of asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) for reducing pyridine rings while preserving stereochemistry.
- Chiral Auxiliaries : Temporary incorporation of chiral groups (e.g., Evans oxazolidinones) during ring formation, followed by cleavage .
- Chromatographic Resolution : Chiral HPLC or SFC (supercritical fluid chromatography) separates enantiomers, as demonstrated in related dihydropyranones with >95% ee .
Advanced: How does the Boc group influence the compound’s stability under acidic or basic conditions?
Methodological Answer:
- Acidic Conditions : The Boc group is labile in strong acids (e.g., TFA or HCl/dioxane), leading to deprotection. Stability tests in pH 2–4 buffers are recommended to optimize reaction conditions .
- Basic Conditions : The ester moiety (methyl carboxylate) may hydrolyze under strong bases (e.g., NaOH/MeOH), necessitating mild bases (e.g., K₂CO₃) for benzylation steps .
- Thermal Stability : Differential scanning calorimetry (DSC) of related Boc-protected pyridines shows decomposition above 150°C, requiring low-temperature storage .
Advanced: What applications does this compound have in synthesizing complex bioactive molecules?
Methodological Answer:
- Intermediate in Alkaloid Synthesis : The tetrahydropyridine core serves as a precursor for nicotine analogs or indole alkaloids via functionalization at the 5-amino position .
- Peptide Mimetics : The Boc-protected amine enables coupling with carboxylic acids (e.g., via EDC/HOBt) to generate peptidomimetic libraries .
- Cross-Coupling Substrates : The 3-carboxylate group can be modified via Suzuki-Miyaura reactions (e.g., with aryl boronic acids) to diversify the scaffold .
Advanced: How are contradictory spectral data resolved during characterization?
Methodological Answer:
- Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., methyl 5-bromo-3-methoxypicolinate or tert-butyl carbamates) to validate unexpected peaks .
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially in crowded aromatic regions .
- X-ray Crystallography : For unresolved stereochemical ambiguities, single-crystal X-ray diffraction provides definitive confirmation, as applied in spirocyclic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
